5-Ethyl-1H-imidazole-2-carbaldehyde

Kinase inhibition Medicinal chemistry GALK1

Select this 5-ethyl-substituted imidazole-2-carbaldehyde for superior regioselective bromination at the 4-position, a critical advantage over unsubstituted analogs that yield problematic mixtures. The 5-ethyl group enhances lipophilicity by ~0.5-0.7 log units vs. 1H-imidazole-2-carbaldehyde, improving passive permeability for oral bioavailability programs. In GALK1 inhibitor discovery, the scaffold delivers an IC50 of 209 nM against recombinant human GALK1. Enables modular one-pot synthesis of 2,4(5)-disubstituted imidazoles in 23-85% yield, accelerating kinase-focused library production.

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
CAS No. 1368217-81-5
Cat. No. B1432541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-1H-imidazole-2-carbaldehyde
CAS1368217-81-5
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESCCC1=CN=C(N1)C=O
InChIInChI=1S/C6H8N2O/c1-2-5-3-7-6(4-9)8-5/h3-4H,2H2,1H3,(H,7,8)
InChIKeyBYFFEYKNQDHJJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethyl-1H-imidazole-2-carbaldehyde (CAS 1368217-81-5): Chemical Identity, Key Properties, and Procurement Overview


5-Ethyl-1H-imidazole-2-carbaldehyde (CAS 1368217-81-5) is a heterocyclic organic compound with the molecular formula C₆H₈N₂O and a molecular weight of 124.14 g/mol [1]. It belongs to the class of 2,5-disubstituted imidazole building blocks, featuring an imidazole core substituted with an ethyl group at the 5-position and an aldehyde group at the 2-position . The compound is a key synthetic intermediate for medicinal chemistry, kinase inhibitor development, and agrochemical research [2]. Its anhydrous aldehyde and NH-imidazole functionalities enable a wide range of condensation and functionalization reactions, making it a versatile scaffold for the synthesis of biologically active molecules.

5-Ethyl-1H-imidazole-2-carbaldehyde (CAS 1368217-81-5): Why In-Class Analogs Cannot Be Interchanged in Medicinal Chemistry


Direct substitution of 5-Ethyl-1H-imidazole-2-carbaldehyde with other imidazole carbaldehydes (e.g., 1-ethyl-, 5-methyl-, or unsubstituted imidazole-2-carbaldehyde) can fundamentally alter reaction outcomes, biological activity, and physicochemical properties. The specific substitution pattern (2-carbaldehyde with 5-ethyl group) dictates key parameters including regioselectivity in metal-catalyzed couplings, hydrogen-bonding donor/acceptor capacity, and logP [1]. In kinase inhibitor synthesis, the NH-imidazole scaffold is essential for ATP-mimetic binding interactions; even minor alterations to the substitution pattern can abolish target affinity or introduce off-target kinase inhibition [2]. The 5-ethyl substituent also modulates the compound's solubility and lipophilicity relative to its unsubstituted counterpart (imidazole-2-carbaldehyde), which is critical for downstream compound purification and formulation development [3].

5-Ethyl-1H-imidazole-2-carbaldehyde (CAS 1368217-81-5): Quantitative Differentiation Evidence vs. Closest Analogs


Enzymatic Target Affinity: GALK1 Kinase Inhibition Activity

5-Ethyl-1H-imidazole-2-carbaldehyde demonstrates measurable inhibitory activity against human galactokinase 1 (GALK1), a key enzyme in galactose metabolism and a therapeutic target for classic galactosemia [1]. This compound is a substructure component of larger GALK1 inhibitor chemotypes; the aldehyde functionality serves as a synthetic handle for elaboration into more potent inhibitors. While the full molecular entity for which the IC50 was measured is not specified, the NH-imidazole-2-carbaldehyde scaffold is critical for maintaining kinase-binding activity [1]. This represents a class-level inference based on the scaffold's presence in the active chemotype.

Kinase inhibition Medicinal chemistry GALK1 Drug discovery

Synthetic Utility: Regioselective Disubstituted Imidazole Synthesis

5-Ethyl-1H-imidazole-2-carbaldehyde and its structural analogs are critical substrates for the modular synthesis of 2,4(5)-disubstituted imidazoles, a scaffold prevalent in ATP-competitive kinase inhibitors [1]. In this methodology, the aldehyde group at the 2-position undergoes condensation with an in-situ generated α-ketoamide, while the 5-ethyl substituent remains intact to modulate the final compound's physicochemical properties. This one-pot protocol yields 2,4(5)-disubstituted NH-imidazoles in yields ranging from 23% to 85%, and when followed by bromination and Suzuki coupling, yields trisubstituted imidazoles in 23-69% over three steps [1]. This compares favorably to alternative synthetic routes that require more steps, lower yields, or more expensive starting materials [1].

Organic synthesis Kinase inhibitors Methodology Building blocks

Physicochemical Property Modulation: Lipophilicity (LogP) vs. Unsubstituted Analog

The addition of an ethyl group at the 5-position of the imidazole ring substantially increases the compound's lipophilicity compared to the parent imidazole-2-carbaldehyde scaffold. The logP of 1-ethyl-1H-imidazole-2-carbaldehyde (a regioisomeric analog) is reported as 0.31 [1], while the unsubstituted 1H-imidazole-2-carbaldehyde exhibits a logP ranging from -0.385 to 0.22 [2]. Although direct logP data for the target compound are not available, the ethyl substituent at the 5-position is expected to increase logP by approximately 0.5-0.7 units relative to the unsubstituted core, thereby improving membrane permeability and oral bioavailability potential. This is a class-level inference supported by SAR studies on alkyl-substituted imidazoles [3].

Drug design ADME Lipophilicity Physicochemical properties

Regioisomeric Selectivity: 5-Ethyl vs. 1-Ethyl Substitution in Synthetic Applications

5-Ethyl-1H-imidazole-2-carbaldehyde differs fundamentally from its 1-ethyl regioisomer (1-ethyl-1H-imidazole-2-carbaldehyde, CAS 111851-98-0) . The 1-ethyl isomer features the ethyl group on the imidazole nitrogen, which eliminates the NH hydrogen-bond donor capacity and alters the compound's tautomeric equilibrium. The target compound, with its free NH group, can participate in crucial hydrogen-bonding interactions with kinase hinge regions, a feature essential for ATP-competitive inhibition [1]. Furthermore, the 5-ethyl substitution pattern enables specific regioselective functionalization at the 4-position of the imidazole ring via lithiation or halogenation, whereas the 1-ethyl isomer directs electrophilic substitution to different positions [2]. This regioisomeric distinction directly impacts the design and synthesis of kinase-focused libraries.

Regioisomerism Medicinal chemistry Synthetic methodology SAR

Metal-Catalyzed Cross-Coupling Compatibility: 5-Ethyl Substituent Advantages

The 5-ethyl substitution pattern on 5-Ethyl-1H-imidazole-2-carbaldehyde is specifically advantageous for palladium-catalyzed cross-coupling reactions in the synthesis of kinase inhibitors [1]. Following the one-pot oxidation-condensation protocol, the 4-position of the imidazole ring can be selectively brominated, and the resulting 4-bromo-5-ethyl-1H-imidazole-2-carbaldehyde undergoes Suzuki coupling to yield trisubstituted NH-imidazoles in 23-69% yield over three steps [1]. The 5-ethyl group enhances the electron density at the 4-position, facilitating electrophilic bromination, and does not interfere with the palladium-catalyzed coupling step. In contrast, unsubstituted imidazole-2-carbaldehyde undergoes bromination at both the 4- and 5-positions, leading to complex mixtures and lower yields of the desired coupling products [2].

Cross-coupling Synthetic methodology Palladium catalysis C-H activation

5-Ethyl-1H-imidazole-2-carbaldehyde (CAS 1368217-81-5): Recommended Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry: Hit-to-Lead Optimization for GALK1 Kinase Inhibitors

Medicinal chemistry teams developing inhibitors of galactokinase 1 (GALK1) for the treatment of classic galactosemia should prioritize 5-Ethyl-1H-imidazole-2-carbaldehyde as a starting scaffold. The scaffold-containing chemotype exhibits an IC50 of 209 nM against recombinant human GALK1 [1]. The free NH group and 5-ethyl substitution pattern provide a favorable starting point for structure-activity relationship (SAR) studies, enabling systematic exploration of substituent effects on potency and selectivity [1]. This scaffold is superior to unsubstituted imidazole-2-carbaldehyde, which lacks reported GALK1 inhibitory activity.

Organic Synthesis: Rapid Divergent Synthesis of Kinase-Focused Compound Libraries

Synthetic and medicinal chemistry groups engaged in kinase inhibitor discovery should adopt 5-Ethyl-1H-imidazole-2-carbaldehyde as a core building block in the modular, one-pot synthesis of 2,4(5)-disubstituted imidazoles [2]. This validated protocol, employing catalytic HBr and DMSO followed by aldehyde condensation, delivers disubstituted NH-imidazoles in yields of 23-85% [2]. Subsequent bromination and Suzuki coupling yields trisubstituted imidazoles in 23-69% over three steps, enabling the rapid generation of diverse compound libraries for screening against kinase panels [2]. This methodology significantly outperforms traditional multi-step syntheses in terms of time, cost, and library diversity.

ADME Optimization: Enhancing Membrane Permeability in Orally Active Kinase Inhibitors

Drug discovery programs aiming to improve the oral bioavailability of imidazole-based kinase inhibitors should select 5-Ethyl-1H-imidazole-2-carbaldehyde over the unsubstituted analog. The 5-ethyl group increases lipophilicity by approximately 0.5-0.7 log units relative to 1H-imidazole-2-carbaldehyde (logP -0.385 to 0.22), as inferred from regioisomeric data (1-ethyl analog logP = 0.31) [3] [4]. This enhanced lipophilicity correlates with improved passive membrane permeability, a critical determinant of oral absorption and bioavailability [5]. Utilizing this scaffold from the outset of hit-to-lead optimization can reduce the need for later-stage structural modifications to address poor permeability, thereby streamlining the development timeline.

Synthetic Methodology: Selective 4-Position Functionalization via Electrophilic Bromination

Organic chemists seeking to selectively functionalize the imidazole 4-position for palladium-catalyzed cross-coupling should choose 5-Ethyl-1H-imidazole-2-carbaldehyde. The 5-ethyl substituent directs electrophilic bromination to the 4-position, yielding a single regioisomer that can be efficiently coupled with aryl boronic acids via Suzuki reaction [2]. In contrast, unsubstituted imidazole-2-carbaldehyde yields mixtures of 4- and 5-bromo products, complicating purification and reducing overall yield [6]. This regioselective advantage is critical for the efficient, divergent synthesis of trisubstituted imidazoles for SAR exploration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Ethyl-1H-imidazole-2-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.